4-Amino-6-chloro-1,3-benzenedisulfonamide

Catalog No.
S602170
CAS No.
121-30-2
M.F
C6H8ClN3O4S2
M. Wt
285.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-6-chloro-1,3-benzenedisulfonamide

CAS Number

121-30-2

Product Name

4-Amino-6-chloro-1,3-benzenedisulfonamide

IUPAC Name

4-amino-6-chlorobenzene-1,3-disulfonamide

Molecular Formula

C6H8ClN3O4S2

Molecular Weight

285.7 g/mol

InChI

InChI=1S/C6H8ClN3O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14)

InChI Key

IHJCXVZDYSXXFT-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
SOLUBILITY IN WATER: 0.2% @ 30 °C; 0.8% @ 47 °C; IN GLYCEROL: 2.0% @ 5 °C; 5.0% @ 39 °C; 10.0% @ 60 °C; IN PROPYLENE GLYCOL: 10.0% @ 5 °C
SLIGHTLY SOL IN NAPHTHA, CARBON TETRACHLORIDE
FREELY SOL IN SOLN OF ALKALIES
SOL IN CHLOROFORM, ALC, ETHER
Water solubility = 2.06X10+3 mg/L at 25 °C
2060 mg/L @ 25 °C (exp)

Synonyms

4-amino-6-chloro-3-benzenedisulfonamide; 5-Chloro-2,4-bis(sulfonamido)aniline; 3-Chloro-4,6-disulfamoylaniline; Chloraminophenamide; Idorese; Salamid; NSC 93772

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N

Carbonic Anhydrase Inhibition:

-Amino-6-chloro-1,3-benzenedisulfonamide functions as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes involved in various physiological processes, including acid-base balance and electrolyte transport. Inhibiting these enzymes can lead to several effects, including:

  • Diuretic action: By inhibiting carbonic anhydrase in the kidneys, 4-amino-6-chloro-1,3-benzenedisulfonamide promotes diuresis, which is the increased excretion of urine. This effect is not directly utilized in humans due to the availability of more potent and specific diuretics. Source: Cayman Chemical:

Detection of Hydrochlorothiazide Metabolism:

4-Amino-6-chloro-1,3-benzenedisulfonamide is a known metabolite of the diuretic drug hydrochlorothiazide. This means that the body breaks down hydrochlorothiazide into 4-amino-6-chloro-1,3-benzenedisulfonamide, which is then excreted in the urine. The detection of 4-amino-6-chloro-1,3-benzenedisulfonamide in urine can be used to confirm the use of hydrochlorothiazide. Source: PubChem, National Institutes of Health: )

Potential Antibacterial Activity:

Some studies have investigated the potential antibacterial activity of 4-amino-6-chloro-1,3-benzenedisulfonamide against the bacterium Helicobacter pylori, which is associated with peptic ulcers. However, further research is needed to confirm and understand the mechanisms of this potential activity. Source: Sigma-Aldrich:

4-Amino-6-chloro-1,3-benzenedisulfonamide is a chemical compound with the molecular formula C6H8ClN3O4S2C_6H_8ClN_3O_4S_2 and a molecular weight of 285.7 g/mol. It is characterized by the presence of an amino group, a chlorine atom, and two sulfonamide groups attached to a benzene ring. This compound appears as a solid and has a melting point of approximately 258 °C. It is known for its distinctive odor and is classified as non-flammable and non-hazardous under standard conditions .

The specific mechanism by which ACDA inhibits H. pylori is not fully understood and requires further investigation []. However, its antibacterial activity might be related to its ability to interfere with essential bacterial processes or disrupt the bacterial cell wall.

Physical and Chemical Properties

  • Melting Point: 280-282 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in hot water, slightly soluble in cold water, and insoluble in most organic solvents []
  • Stability: Stable under normal storage conditions []
Typical of sulfonamides, including:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives.
  • Acid-Base Reactions: The amino group can act as a base, participating in protonation reactions.
  • Hydrolysis: Under certain conditions, it may hydrolyze to form sulfonic acids or other derivatives.

Additionally, 4-Amino-6-chloro-1,3-benzenedisulfonamide is known as a transformation product of Hydrochlorothiazide, indicating its relevance in pharmaceutical chemistry .

4-Amino-6-chloro-1,3-benzenedisulfonamide exhibits biological activity primarily associated with its role as an antibacterial agent. It has been studied for its potential effects on various bacterial strains and has shown promise in inhibiting bacterial growth. The compound's mechanism of action is thought to involve interference with bacterial folate synthesis pathways, similar to other sulfonamides .

The synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide can be achieved through several methods:

  • Nitration and Reduction: Starting from 4-chloroaniline, nitration followed by reduction can yield the amino group necessary for the final product.
  • Sulfonation: The introduction of sulfonyl groups can be performed using sulfur trioxide or chlorosulfonic acid on the appropriate aromatic precursors.
  • Direct Chlorination: The introduction of the chlorine atom can be accomplished through chlorination reactions using reagents such as phosphorus pentachloride.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that can lead to various analogs .

4-Amino-6-chloro-1,3-benzenedisulfonamide has several applications:

  • Pharmaceuticals: It is used in the synthesis of drugs due to its antibacterial properties.
  • Research: The compound serves as a reference material in studies related to sulfonamide antibiotics.
  • Chemical Intermediates: It acts as an intermediate in the production of other chemical compounds in organic synthesis.

These applications underscore its significance in both medicinal chemistry and industrial processes .

Studies on the interactions of 4-Amino-6-chloro-1,3-benzenedisulfonamide have revealed its potential effects when combined with other compounds. Notably:

  • Drug Interactions: It may alter the pharmacokinetics of other drugs metabolized by similar pathways.
  • Synergistic Effects: Research indicates potential synergistic effects when used with other antibiotics, enhancing antibacterial efficacy.

Understanding these interactions is crucial for optimizing therapeutic regimens involving this compound .

Several compounds share structural similarities with 4-Amino-6-chloro-1,3-benzenedisulfonamide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Amino-N-(4-sulfamoylphenyl)benzenesulfonamideContains additional sulfonamide groupsEnhanced solubility and bioactivity
SulfanilamideA simpler structure with one sulfonamide groupHistorical importance as one of the first sulfa drugs
HydrochlorothiazideA thiazide derivative with similar antibacterial propertiesUsed primarily as a diuretic

These compounds illustrate variations in functional groups and biological activity while maintaining core structural characteristics that define their classification within sulfonamides .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

2-hydroxybenzamide appears as odorless white or slightly pink crystals. Bitter taste, leaves a sensation of warmth on the tongue. pH (saturated aqueous solution at 82 °F) about 5. Sublimation begins at the melting point. (NTP, 1992)
Solid

Color/Form

WHITE OR SLIGHTLY PINK CRYSTALLINE POWDER
YELLOW LEAFLETS FROM DILUTE ALCOHOL

XLogP3

-0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

284.9644758 g/mol

Monoisotopic Mass

284.9644758 g/mol

Boiling Point

518 °F at 760 mmHg (decomposes) (NTP, 1992)
181.5 °C @ 14 MM HG
181.50 °C. @ 760.00 mm Hg

Heavy Atom Count

16

Taste

SOMEWHAT BITTER

Density

1.175 at 284 °F (NTP, 1992) - Denser than water; will sink
1.175 @ 140 °C/4 °C

LogP

-0.41 (LogP)

Decomposition

DANGEROUS; WHEN HEATED TO DECOMPOSITION, IT EMITS HIGHLY TOXIC FUMES OF /NITROGEN OXIDES/.

Appearance

White to Light Brown Solid

Melting Point

284 °F (NTP, 1992)
140 °C

UNII

3A52O8YREJ
EM8BM710ZC

Related CAS

36205-82-0 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 19 of 29 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 10 of 29 companies with hazard statement code(s):;
H311 (20%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (60%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (40%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Salicylamide, which is not metabolized to salicylate in vivo, has antipyretic, analgesic, and antiinflammatory effects similar to those of salicylate.
SALICYLAMIDE, THE AMIDE OF SALICYLIC ACID, IS NO LONGER AN OFFICIAL DRUG. ITS EFFECTS IN MAN ARE NOT RELIABLE, & ITS USE IS NOT RECOMMENDED. THE SMALL DOSES INCLUDED IN "OVER-THE-COUNTER" ANALGESIC AND SEDATIVE MIXTURES ARE PROBABLY INEFFECTIVE.
THIRD MOST COMMON COMPONENT OF NONPRESCRIPTION HYPNOTIC MIXT IS SODIUM SALICYLAMIDE. DOSE OF 1.3 G HAS SLIGHT SEDATIVE EFFECT; DOSE INCL IN NONPRESCRIPTION PRODUCTS IS 200-380 MG. /SODIUM SALICYLAMIDE/
MEDICATION (VET): DEPRESSES INTESTINAL SMOOTH MUSCLE FUNCTION IN RABBIT & DOG TRIALS. MOST PROMISING INDICATION IN VET MEDICINE MAY BE FOR DOGS WITH CALCIUM PHOSPHATE CONTAINING URINARY CALCULI WHICH ITS COMPLEX GLUCURONIDE METABOLITES MAY HELP SOLUBILIZE.
For more Therapeutic Uses (Complete) data for SALICYLAMIDE (10 total), please visit the HSDB record page.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

121-30-2

Absorption Distribution and Excretion

WHEN...GIVEN ORALLY...IT IS ABSORBED AND EXCRETED SO RAPIDLY THAT HIGH PLASMA LEVELS ARE NOT OBTAINED. IT DIFFUSES QUICKLY INTO THE VARIOUS BODY TISSUES AND INTO A MUCH GREATER APPARENT VOLUME OF BODY WATER... ANIMAL STUDIES SHOW...DIFFUSION RAPIDLY INTO THE BRAIN.
/IN THE RABBIT/ RATE OF TRANSPORT OF FREE DRUG ACROSS BASAL BARRIER WAS BLOOD-FLOW-LIMITED, WHILE TRANSPORT OF THE GLUCURONIDE WAS LIMITED BY TRANSPORT STEP OUT OF EPITHELIAL CELL RATHER THAN BY RATE OF SYNTHESIS.
...WHEN DOSE OF SALICYLAMIDE EXCEEDS ABOUT 1 G...SIGNIFICANT LEVELS OF UNCHANGED DRUG APPEAR IN PLASMA.
BIOAVAILABILITY STUDIES IN HUMAN/S/...INDICATED THAT SODIUM SALICYLAMIDE IN SOLN IS ABSORBED FASTER AFTER ORAL DOSES THAN SALICYLAMIDE IN TABLETS. SEDATIVE EFFECT OCCURRED EARLIER WITH NA SALT THAN WITH SALICYLAMIDE & EXTENT OF SEDATION INCR WITH INCR DOSES OF BOTH COMPD.
For more Absorption, Distribution and Excretion (Complete) data for SALICYLAMIDE (9 total), please visit the HSDB record page.

Metabolism Metabolites

SALICYLAMIDE IS CONJUGATED BY INTESTINAL MUCOSA AFTER ORAL ADMINISTRATION...
AFTER ADMIN OF SALICYLAMIDE TO CATS NO GLUCURONIDE CONJUGATE COULD BE DETECTED IN URINE. INCR AMT OF SULFURIC ACID ESTER CONJUGATE & SUBSTANTIALLY GREATER AMT OF 2,3-DIHYDROXYBENZAMIDE WERE PRODUCED BY CAT COMPARED WITH RABBIT.
SALICYLAMIDE GIVES SALICYLAMIDE-2-BETA-D-GLUCURONIDE & SALICYLAMIDE-2-SULFATE IN MAN. /FROM TABLE/
AFTER ADMIN OF 5 MG/KG SALICYLAMIDE IN 5 MG/KG TYLENOL SUSPENSION, CHILDREN EXCRETED 78% OF DOSE AS SALICYLAMIDE SULFATE; ADULTS 36%. IN ADULTS, GLUCURONIDE WAS MAJOR PRODUCT. GLUCURONIDE CONJUGATION DEFICIENCY IN CHILDREN IS ACCOMPANIED BY A HIGHER RATE OF SULFATE FORMATION.
For more Metabolism/Metabolites (Complete) data for SALICYLAMIDE (10 total), please visit the HSDB record page.

Wikipedia

Salicylamide
Brifentanil

Drug Warnings

RESULTS OF THE FEW ACCEPTABLE CONTROLLED STUDIES ON SALICYLAMIDE INDICATE THAT THIS AGENT IS MUCH LESS EFFECTIVE THAN ASPIRIN AS ANALGESIC OR ANTIPYRETIC WHEN GIVEN IN SAME DOSE & THEREFORE IS TOO WEAK & UNRELIABLE TO BE USEFUL.
VET: WARNING: CATS MAY BE VERY SENSITIVE TO TOXIC EFFECT OF THIS DRUG.
Dose related GI and CNS disturbances are the most common adverse effects of salicylamide. GI disturbances may include nausea, vomiting, heartburn, anorexia, or diarrhea. CNS disturbances may include dizziness, drowsiness, lightheadedness, faintness, or headache. Flushing, hyperventilation, sweating, dry mouth, rash, and thrombocytopenic purpura have also been reported. Adverse Gi and CNS effects occur infrequently with salicylamide doses occur infrequently with salicylamide doses of 325-650 mg but occur often with higher doses. Tinnitus, ecchymoses, hemorrhagic lesions, leukopenia, or thrombocytopenia may also occur with high doses.

Use Classification

Pharmaceuticals -> Transformation products

Methods of Manufacturing

AMMONOLYSIS OF METHYL SALICYLATE

General Manufacturing Information

1,3-Benzenedisulfonamide, 4-amino-6-chloro-: ACTIVE

Analytic Laboratory Methods

DETERMINATION IN DRUGS BY IR SPECTROPHOTOMETRY.
A METHOD BASED ON REVERSED-PHASE HIGH-PRESSURE LIQ CHOMATOGRAPHY WAS USED FOR THE SIMULTANEOUS QUANTITATION OF DRUGS.
FLUOROMETRIC PROCEDURE FOR DETERMINING SALICYLAMIDE IS PRESENTED.
GLC PROCEDURE FOR THE ANALYSIS OF DRUGS SIMULTANEOUSLY IN PREPN.

Clinical Laboratory Methods

DETERMINATION OF SALICYLAMIDE IN BLOOD BY HPLC IS GIVEN.
GAS CHROMATOGRAPHIC ASSAY OF UNDERIVATIZED SALICYLAMIDE IN PLASMA, SALIVA, & URINE.
A RAT PLASMA ASSAY WAS DEVELOPED USING RING-LABELED TRITRIATED SALICYLAMIDE.
High performance liquid chromatographic method for the quantitation of salicylamide and its metabolites in biological fluids.

Storage Conditions

Salicylamide preparations generally should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15 and 30 °C.

Interactions

...MUTUAL COMPETITIVE INHIBITION IN THE FORMATION OF SULFATES, AND PROBABLY GLUCURONIDES, OF ACETAMINOPHEN AND SALICYLAMIDE IN MAN /HAS BEEN DEMONSTRATED/.
BIOLOGICAL HALF-LIFE OF SALICYLAMIDE...INCR SOMEWHAT BY IV ASCORBIC ACID & MORE BY ORAL ASCORBIC ACID; PLASMA LEVELS OF SALICYLAMIDE & GLUCURONIDE METABOLITE INCR WHILE LEVELS OF SULFATE METABOLITE DECR. ...MAX INHIBITION OF SULFATE CONJUGATION OR SALICYLAMIDE BY ASCORBIC ACID WHEN BOTH...IN HIGH CONCN IN INTESTINAL WALL & LIVER.
SALICYLAMIDE ADMIN DECR RADIOSULFATE UPTAKE BY MATERNAL SERUM & LIVER, FETUS, & PLACENTA; EFFECTS BEING DOSE-DEPENDENT.
IN THE PRESENCE OF SALICYLAMIDE, 7,12-DIMETHYLBENZ(A)ANTHRACENE LOST ITS ABILITY TO INDUCE DNA-REPAIR SYNTHESIS IN RAT HEPATOCYTES. THIS FAILURE TO INDUCE DNA REPAIR IS DUE TO INHIBITION OF A SULFATE ESTER INTERMEDIATE.
For more Interactions (Complete) data for SALICYLAMIDE (12 total), please visit the HSDB record page.

Stability Shelf Life

DEVELOPS SLIGHT PINK COLOR ON EXPOSURE TO LIGHT, THEREFORE STORE IN LIGHT RESISTANT CONTAINERS
STABLE IN AIR

Dates

Modify: 2023-08-15

Explore Compound Types